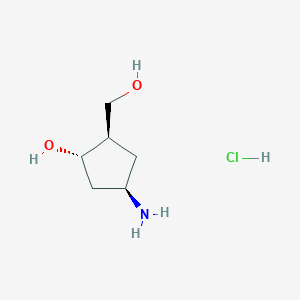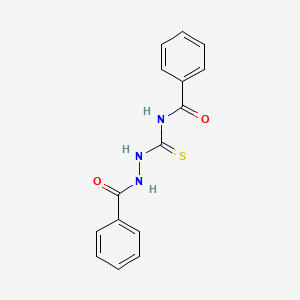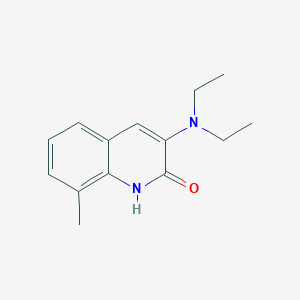
Indole-4,5,6,7-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Indole-4,5,6,7-d4 is a stable isotope of Indole . It is also known as 1H-Indole-d4, 1-Azaindene-d4, 1-Benzazole-d4, 2,3-Benzopyrrole-d4 . It is used as an impurity reference material .
Synthesis Analysis
The synthesis of indole derivatives has been a central theme in organic synthesis over the last century . A general approach to synthesize indole derivatives involves starting from a mono-functionalized arene such as an aniline or halobenzene, followed by cyclization with C–C or C–N bond formation to an unactivated C–H bond . A novel copolymer called poly (indole-4-aminoquinaldine) has been synthesized both chemically and electrochemically .
Molecular Structure Analysis
Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered pyrrole ring . The indole moiety constitutes a benzene ring fused with a pyrrole ring .
Chemical Reactions Analysis
Indole derivatives exhibit a wide range of chemical reactions. For instance, they can undergo acid-catalyzed exchange with enolizable ketones and subsequent Fischer reaction . They can also undergo substitution, primarily at the C-3 position .
Physical And Chemical Properties Analysis
Indole is a solid at room temperature. It has a melting point of around 52 °C and a boiling point of around 253 °C . It is soluble in hot water .
Scientific Research Applications
Synthesis of Diverse Heterocyclic Frameworks
Indole is a key player in the synthesis of diverse heterocyclic frameworks via cycloaddition reactions . These reactions are completely atom-economical and are considered as green reactions . Indole-based cycloadditions provide access to a wide array of heterocyclic architectures, including cyclohepta [b]indoles, tetrahydrocarbazoles, tetrahydroindolo [3,2- c ]quinoline, and indolines .
Multicomponent Reactions
Indoles are frequently used in the synthesis of various organic compounds . They are very important among heterocyclic structures due to their biological and pharmaceutical activities . Multicomponent reactions involving indoles have been used for the synthesis of various heterocyclic compounds .
4. Production of Pharmaceuticals and Bioactive Molecules Indole is a privileged structural motif in natural products, pharmaceuticals, and bioactive molecules . It has unique aromaticity and diverse reactivity, making it a versatile building block in the synthesis of these compounds .
5. Production of Plant Growth Regulators and Dyes Indole can be used directly or as a precursor to produce plant growth regulators and dyes . For example, indole-3-butyric acid (3-IBA) is synthesized from indole and is commonly applied as a rooting agent .
Biological Activities
Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This has led to considerable interest among researchers to synthesize a variety of indole derivatives .
Mechanism of Action
Target of Action
Indole derivatives, including Indole-4,5,6,7-d4, are known to interact with a variety of biological targets. They are considered “privileged structures” due to their high-affinity binding to many receptors . For instance, they have been found to play a significant role in bacterial signaling, where they serve as diffusible chemical communication signals that help bacteria adapt and survive in various environmental conditions .
Mode of Action
The interaction of Indole-4,5,6,7-d4 with its targets can lead to various changes in cellular processes. For instance, certain indole derivatives have been found to inhibit the Sir 2 protein, a key player in cellular regulation . The exact mode of action of Indole-4,5,6,7-d4, however, may vary depending on the specific target and the environmental context.
Biochemical Pathways
Indole derivatives can influence various biochemical pathways. For instance, they are involved in the regulation of many host signaling pathways via the generation of different metabolites . Indole is also a key player in the construction of complex and diverse heterocyclic structures, including polycyclic frameworks and spirocyclic systems .
Result of Action
The molecular and cellular effects of Indole-4,5,6,7-d4’s action can be diverse, depending on the specific target and the environmental context. For instance, certain indole derivatives have been found to exhibit antitumor, antibacterial, antiviral, or antifungal activities . The specific effects of Indole-4,5,6,7-d4, however, would require further investigation.
Action Environment
The action, efficacy, and stability of Indole-4,5,6,7-d4 can be influenced by various environmental factors. For instance, in a hypoxic environment, certain indole derivatives are converted to active metabolites by intracellular reductases . Additionally, the presence of other chemical entities in the environment can influence the action of Indole-4,5,6,7-d4, as seen in the synthesis of biologically active indole-based hybrids .
Safety and Hazards
Future Directions
Indole and its derivatives continue to attract attention due to their wide-ranging biological activity and their presence in both natural products and biological systems . Future research may focus on the synthesis of biologically active indole-based hybrids to improve activity, selectivity, and mitigate side effects . Additionally, biotechnological production of indole for industrial applications is a promising area of research .
properties
| { "Design of the Synthesis Pathway": "The synthesis of Indole-4,5,6,7-d4 can be achieved through a multi-step process involving the conversion of starting materials into intermediate compounds, which are then further transformed into the final product.", "Starting Materials": [ "4,5,6,7-tetradeuterioindole", "2,3-dichloro-5,6-dicyano-1,4-benzoquinone", "sodium hydride", "dimethylformamide", "acetic acid", "water" ], "Reaction": [ "Step 1: 4,5,6,7-tetradeuterioindole is reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone in the presence of sodium hydride and dimethylformamide to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarbonitrile.", "Step 2: The intermediate compound from step 1 is then reacted with acetic acid and water to form 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid.", "Step 3: The final step involves the reaction of 5,6,7,8-tetradeuterio-1,4-benzoquinone-2,3-dicarboxylic acid with sodium hydride and 4,5,6,7-tetradeuterioindole in dimethylformamide to yield Indole-4,5,6,7-d4." ] } | |
CAS RN |
73509-22-5 |
Molecular Formula |
C₈H₃D₄N |
Molecular Weight |
121.17 |
synonyms |
1H-Indole-d4, 1-Azaindene-d4; 1-Benzazole-d4; 2,3-Benzopyrrole-d4; Benzo[b]pyrrole-d4; Ketole-d4; NSC 1964-d4; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







